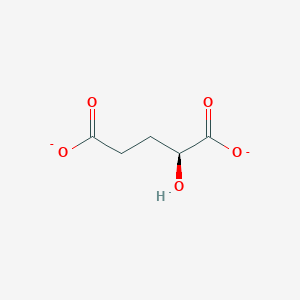

(2S)-2-hydroxypentanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-hydroxypentanedioate is a chiral molecule that is structurally similar to α-ketoglutaric acid, an intermediate in the tricarboxylic acid cycle. It is one of the two enantiomers of 2-hydroxyglutaric acid, the other being D-2-hydroxyglutaric acid. This compound is known for its role in the metabolic disorder L-2-hydroxyglutaric aciduria, which is characterized by the accumulation of this compound due to a deficiency in the enzyme L-2-hydroxyglutarate dehydrogenase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2S)-2-hydroxypentanedioate can be synthesized through the reduction of α-ketoglutaric acid using specific enzymes. For example, lactate dehydrogenase and mitochondrial malate dehydrogenase can catalyze the reduction of α-ketoglutaric acid to this compound . Additionally, the fermentative production of this compound has been achieved using engineered Corynebacterium glutamicum, which involves extending the L-lysine biosynthesis pathway .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. The process involves the use of specific enzymes and optimized fermentation conditions to produce high yields of this compound .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-hydroxypentanedioate undergoes various chemical reactions, including oxidation and reduction. The primary reaction involves its oxidation to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase .

Common Reagents and Conditions: The oxidation of this compound to α-ketoglutaric acid typically requires the presence of the enzyme L-2-hydroxyglutarate dehydrogenase and appropriate cofactors such as flavin adenine dinucleotide (FAD) .

Major Products: The major product formed from the oxidation of this compound is α-ketoglutaric acid .

Aplicaciones Científicas De Investigación

(2S)-2-hydroxypentanedioate has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of various compounds and polymers .

Biology: In biological research, this compound is studied for its role in cellular metabolism and its effects on cellular redox homeostasis .

Medicine: In medicine, this compound is of interest due to its association with L-2-hydroxyglutaric aciduria, a rare metabolic disorder. Research is ongoing to understand its role in the pathogenesis of this disorder and its potential as a biomarker for certain cancers .

Industry: In the industrial sector, this compound is used in the production of biopolymers and other chemical products .

Mecanismo De Acción

(2S)-2-hydroxypentanedioate exerts its effects primarily through its role in cellular metabolism. It couples mitochondrial and cytoplasmic energy metabolism to support cellular redox homeostasis. Under hypoxic conditions, mammalian cells generate this compound to counteract reductive stress . The compound is oxidized to α-ketoglutaric acid by the enzyme L-2-hydroxyglutarate dehydrogenase, which helps maintain the balance of metabolic intermediates .

Comparación Con Compuestos Similares

- α-Ketoglutaric acid

- D-2-Hydroxyglutaric acid

- 2-Oxoglutaric acid

(2S)-2-hydroxypentanedioate stands out due to its specific enzymatic interactions and its role in metabolic disorders.

Propiedades

Fórmula molecular |

C5H6O5-2 |

|---|---|

Peso molecular |

146.1 g/mol |

Nombre IUPAC |

(2S)-2-hydroxypentanedioate |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |

Clave InChI |

HWXBTNAVRSUOJR-VKHMYHEASA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O |

SMILES isomérico |

C(CC(=O)[O-])[C@@H](C(=O)[O-])O |

SMILES canónico |

C(CC(=O)[O-])C(C(=O)[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.